[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 22189-91-9 . It has a molecular weight of 229.67 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride” is C9H14F3N . The InChI Code is 1S/C9H13F3O/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8/h13H,1-6H2 .Physical And Chemical Properties Analysis
“[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride” is a powder at room temperature . It has a molecular weight of 229.67 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydro-β-carbolines : Research demonstrates the formation of 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines through the action of trifluoroacetic acid on enamines derived from tryptamine or tryptophan, indicating a method for synthesizing β-carboline derivatives, which are of interest due to their diverse biological activities (Kirkpatrick & MacLaren, 1983).
Novel Bicyclic Compounds : A study on the novel bicyclic compound Wy-45,030 reveals its neurochemical profile predictive of antidepressant activity, showing how similar bicyclic structures might possess significant therapeutic potential without the side effects common to traditional therapies (Muth et al., 1986).
Versatile Mediators in Organic Chemistry : The use of Selectfluor F-TEDA-BF4, a compound structurally related to the subject chemical, in various functionalizations of organic compounds, underscores the versatility of bicyclic structures in enhancing reactions across organic chemistry (Stavber & Zupan, 2005).
Biological and Pharmacological Potential
Biologically Active Polycycloalkanes : A study on 4-homoisotwistane derivatives, a structure related to the bicyclic core of the query compound, highlights the antiviral activities of these compounds, suggesting the potential biological applications of structurally similar bicyclic compounds (Aigami et al., 1976).
Tryptase Inhibitors : Research into β-tryptase inhibitors using bicyclic structures indicates the ability of such compounds to bridge adjacent active sites, leading to the development of bivalent drugs in small molecule form, which could have implications for treating conditions involving serine proteases (Giardina et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of EN300-7431820 are currently unknown. The compound’s name suggests it may contain a trifluoromethyl group , which is commonly found in many pharmaceuticals . .
Mode of Action
Generally, compounds with a trifluoromethyl group can interact with their targets in various ways, such as blocking the reuptake of neurotransmitters . .
Biochemical Pathways
Without specific information on the compound’s targets and mode of action, it’s difficult to summarize the affected biochemical pathways and their downstream effects. Biochemical pathways involve complex interactions between various molecules, and the impact of a specific compound depends on its precise mode of action .
Action Environment
The action environment refers to how environmental factors influence a compound’s action, efficacy, and stabilityFactors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s activity .
properties
IUPAC Name |
[4-(trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-3-1-7(5-8,6-13)2-4-8;/h1-6,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDRITJRQFWSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)CN)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.